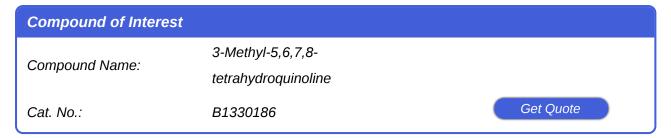


3-Methyl-5,6,7,8-tetrahydroquinoline literature review

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An In-depth Technical Guide to 3-Methyl-5,6,7,8-tetrahydroquinoline

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-5,6,7,8-tetrahydroquinoline is a heterocyclic compound belonging to the tetrahydroquinoline class, a scaffold of significant interest in medicinal chemistry and materials science. Tetrahydroquinolines are prevalent in a wide array of natural products and pharmacologically active compounds, demonstrating a broad spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This document provides a comprehensive technical review of **3-Methyl-5,6,7,8-tetrahydroquinoline**, covering its physicochemical properties, spectroscopic data, synthesis protocols, chemical reactivity, and the biological activities of its derivatives. It is intended to serve as a foundational resource for researchers utilizing this compound as a key building block in drug discovery and development.

Physicochemical and Spectroscopic Data

The fundamental properties of **3-Methyl-5,6,7,8-tetrahydroquinoline** are summarized below. This compound is a stable heterocyclic amine, and its structure has been well-characterized by various analytical techniques.



Physicochemical Properties

Quantitative data regarding the physical and chemical identifiers of the title compound have been compiled from reputable databases.[6][7][8]

Property	Value	Source
IUPAC Name	3-methyl-5,6,7,8- tetrahydroquinoline	[6]
CAS Number	28712-62-1	[6][7]
Molecular Formula	C10H13N	[6][7]
Molecular Weight	147.22 g/mol	[6][7]
Boiling Point	386.7 K (113.55 °C) at 0.01 bar	[7]
InChIKey	GMMKZUPOLVXWFF- UHFFFAOYSA-N	[6][7]

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of **3-Methyl-5,6,7,8-tetrahydroquinoline**. While comprehensive peak lists for the title compound are available through commercial databases, detailed NMR data for the closely related derivative, (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine, is provided below as a reference for the core scaffold's spectral features.[6][9]



Spectroscopy Type	Data for (R)-2-methyl-5,6,7,8- tetrahydroquinolin-8-amine[9]
¹ H NMR	(300 MHz, CDCl ₃) δ = 1.69–1.81 (m, 2H), 1.93–2.01 (m, 1H), 2.10–2.18 (m, 1H), 2.53 (s, 3H), 2.50–2.78 (m, 3H), 3.67 (t, J = 5.2 Hz, 1H), 7.05 (dd, J = 7.7, 4.7 Hz, 1H), 7.39 (d, J = 7.6 Hz, 1H), 8.40 (d, J = 4.6 Hz, 1H) ppm.
¹³ C NMR	(75 MHz, CDCl ₃) δ = 19.55, 27.82, 28.85, 34.26, 59.56, 121.86, 132.46, 136.89, 146.86, 157.23 ppm.
FTIR	3333.9, 3049.6, 2926.7, 2855.2, 2784.1, 1648.1, 1575.3, 1444.5, 1428.1, 1238.7, 1104.1, 782.2 cm ⁻¹ .

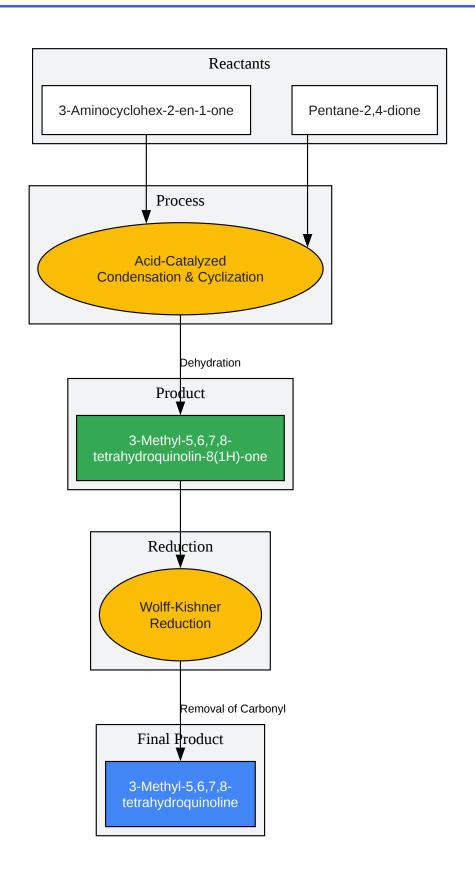
Synthesis and Chemical Reactivity

The synthesis of the tetrahydroquinoline core is a well-established area of organic chemistry, with several named reactions capable of producing this scaffold. The reactivity of the core, particularly at the C8 position, allows for extensive derivatization.

Synthesis Workflow

The Combes quinoline synthesis is a classic and effective method for preparing substituted quinolines. The following workflow illustrates a representative pathway for the synthesis of **3-Methyl-5,6,7,8-tetrahydroquinoline** from 3-aminocyclohex-2-en-1-one and pentane-2,4-dione under acidic conditions.





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A representative Combes synthesis workflow.



Experimental Protocol: Representative Combes Synthesis

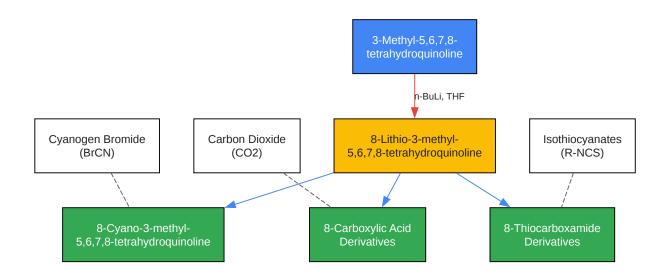
This protocol describes a plausible method for the synthesis of the title compound.

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-aminocyclohex-2-en-1-one (1 equiv.) and pentane-2,4-dione (1.1 equiv.) in ethanol.
- Acid Catalysis: Slowly add concentrated sulfuric acid (0.5 equiv.) to the solution while cooling in an ice bath.
- Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
- Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-methyl-5,6,7,8-tetrahydroquinolin-8(1H)-one.
- Purification & Reduction: Purify the ketone intermediate via column chromatography.
 Subsequently, subject the purified ketone to Wolff-Kishner reduction conditions (hydrazine hydrate, potassium hydroxide in a high-boiling solvent like diethylene glycol) to remove the carbonyl group and yield the final product, 3-Methyl-5,6,7,8-tetrahydroquinoline.

Chemical Reactivity

The 5,6,7,8-tetrahydroquinoline scaffold can be readily functionalized. A common strategy involves the deprotonation at the C8 position using a strong base like n-butyl lithium, followed by quenching with an electrophile. This allows for the introduction of a wide range of substituents, enabling the creation of diverse chemical libraries for drug discovery.[10]





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Reactivity at the C8 position of the core scaffold.

Biological Activities of Derivatives

While data on the biological activity of the parent **3-Methyl-5,6,7,8-tetrahydroquinoline** is limited, numerous studies have demonstrated potent biological effects of its derivatives, establishing the core scaffold as a valuable pharmacophore.

Antiproliferative Activity

A study by Gelain and colleagues investigated a library of chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives for their antiproliferative activity against a panel of human cancer cell lines.[11] Several compounds exhibited significant cytotoxic effects.

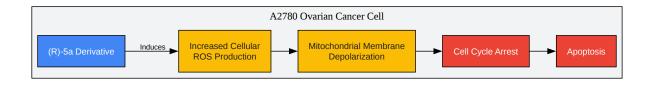


Compound ID	Cell Line	IC50 (μΜ)[11]
(R)-5a	HT-29 (Colon)	8.9 ± 0.5
A2780 (Ovarian)	6.8 ± 0.8	
MSTO-211H (Mesothelioma)	10.1 ± 1.2	_
(S)-5a	HT-29 (Colon)	14.2 ± 1.1
A2780 (Ovarian)	12.1 ± 0.9	
MSTO-211H (Mesothelioma)	16.5 ± 1.5	_
(R)-3a	HT-29 (Colon)	15.6 ± 1.3
A2780 (Ovarian)	13.4 ± 1.1	
MSTO-211H (Mesothelioma)	18.2 ± 1.9	_

Note: The table presents data for derivatives of the core scaffold.

Proposed Mechanism of Action

The most active compound, (R)-5a, was further investigated to elucidate its mechanism of action in A2780 ovarian cancer cells. The findings suggest that the compound induces cell death through a pathway involving oxidative stress and mitochondrial dysfunction.[11]



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Proposed mechanism for antiproliferative activity.

Experimental Protocol: MTT Assay for Cytotoxicity



The following is a standard protocol for assessing the antiproliferative activity of compounds, as would be used for screening tetrahydroquinoline derivatives.[11]

- Cell Seeding: Plate human cancer cells (e.g., A2780) in 96-well plates at a density of 5,000 cells/well and allow them to adhere for 24 hours.
- Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 0.1 to 100 μM) in fresh medium for 72 hours. Include a vehicle control (e.g., DMSO).
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion

3-Methyl-5,6,7,8-tetrahydroquinoline is a valuable and versatile chemical scaffold. While its intrinsic biological activity is not extensively documented, its utility as a synthetic building block is clear. The established synthetic routes and the demonstrated reactivity at the C8 position provide a robust platform for generating diverse molecular libraries. The potent antiproliferative activities of its derivatives highlight the potential of the tetrahydroquinoline core in the development of novel therapeutic agents, particularly in oncology. Future research should focus on expanding the structure-activity relationship (SAR) studies of its derivatives and exploring other potential therapeutic applications.

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